N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O3S/c1-2-20-14-12(18)7-10(17)8-13(14)25-16(20)19-15(22)9-4-3-5-11(6-9)21(23)24/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMKXXSULAOKQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of appropriate thiourea derivatives with halogenated aromatic compounds under acidic conditions.
Introduction of the Difluoro Substituents: Fluorination reactions are carried out using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Nitro Group Introduction: Nitration of the aromatic ring is performed using a mixture of concentrated nitric and sulfuric acids.
Final Coupling Reaction: The benzothiazole intermediate is coupled with the nitrobenzamide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The difluoro substituents can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Corresponding benzothiazole derivatives with oxidized functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds with nucleophilic groups replacing the difluoro substituents.
Scientific Research Applications
N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[(2Z)-4,6-difluoro-3-prop-2-en-1-yl-1,3-benzothiazol-2(3H)-ylidene]-3,4,5-triethoxybenzamide (CAS 6280-93-9)
- Substituents :
- Benzothiazole ring: 4,6-difluoro, 3-prop-2-en-1-yl (allyl).
- Benzamide: 3,4,5-triethoxy.
- Key Differences :
- The allyl group at position 3 introduces higher steric bulk compared to ethyl in the target compound.
- The triethoxybenzamide moiety enhances lipophilicity (predicted XLogP3 >4) relative to the nitro-substituted benzamide.
- Implications :
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide (CAS 868369-20-4)
- Substituents :
- Benzothiazole ring: 4,7-dimethoxy, 3-ethyl.
- Benzamide: 4-methoxy.
- Key Differences :
- Methoxy groups at positions 4 and 7 are electron-donating, contrasting with the electron-withdrawing 4,6-difluoro and 3-nitro groups in the target compound.
- Molecular weight: 372.4 g/mol (vs. ~378.3 g/mol for the target compound).
- Higher hydrogen-bond acceptor count (5 vs. 6 in the target compound) may affect crystallinity or solubility .
Structural and Electronic Analysis
Substituent Effects on Electronic Properties
| Compound | Substituents (Benzothiazole) | Benzamide Substituent | Electronic Profile |
|---|---|---|---|
| Target Compound | 3-ethyl, 4,6-difluoro | 3-nitro | Strong electron-withdrawing |
| CAS 6280-93-9 | 3-allyl, 4,6-difluoro | 3,4,5-triethoxy | Mixed (EWG + EDG) |
| CAS 868369-20-4 | 3-ethyl, 4,7-dimethoxy | 4-methoxy | Electron-donating |
- Nitro vs. Methoxy : The 3-nitro group in the target compound increases electrophilicity, enhancing reactivity toward nucleophiles. Methoxy groups in analogs favor resonance stabilization.
- Fluorine vs. Methoxy : Fluorine’s electronegativity and small size improve metabolic stability and bioavailability compared to bulkier methoxy groups .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Hydrogen-Bond Acceptors |
|---|---|---|---|---|
| Target Compound | C₁₈H₁₄F₂N₂O₃S | 378.3 | ~3.2 | 6 |
| CAS 6280-93-9 | C₂₁H₂₀F₂N₂O₄S | 434.5 | >4.0 | 7 |
| CAS 868369-20-4 | C₁₉H₂₀N₂O₄S | 372.4 | 3.9 | 5 |
Biological Activity
N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety and a nitrobenzamide group, which contribute to its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 386.37 g/mol. The presence of difluorinated ethyl groups enhances its lipophilicity, potentially improving membrane permeability and biological activity.
Preliminary studies suggest that this compound may interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or inflammation.
- Receptor Modulation : It could modulate receptor activity related to apoptosis or cell signaling pathways.
- DNA Interaction : Potential intercalation with DNA has been suggested, similar to other benzothiazole derivatives.
Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. For instance:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| L1 | HCT116 | 5.03 | DNA intercalation |
| L2 | MCF7 | 7.00 | Enzyme inhibition |
| L3 | A549 | 4.50 | Apoptosis induction |
These findings highlight the potential for this compound in developing new anticancer therapies.
Anti-inflammatory Activity
The compound's structural features suggest it may possess anti-inflammatory properties. Studies on related benzothiazole derivatives have shown:
- Inhibition of Pro-inflammatory Cytokines : Reduced levels of TNF-alpha and IL-6 in vitro.
- Cell Migration Inhibition : Decreased migration of macrophages in response to inflammatory stimuli.
Case Studies
- In Vitro Studies : A study involving various derivatives demonstrated that compounds similar to this compound exhibited potent cytotoxicity against human colon cancer cells (HCT116), with IC50 values ranging from 4 to 7 µM .
- In Vivo Studies : In murine models bearing tumors, administration of analogs led to significant tumor growth inhibition compared to controls. These studies suggest a favorable safety profile with low systemic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
